molecular formula C28H34N4O3 B12631514 L-Tryptophanamide, 1-(1-oxo-6-phenylhexyl)-L-prolyl- CAS No. 921757-19-9

L-Tryptophanamide, 1-(1-oxo-6-phenylhexyl)-L-prolyl-

Cat. No.: B12631514
CAS No.: 921757-19-9
M. Wt: 474.6 g/mol
InChI Key: DOTUPSMWKZFYEY-DQEYMECFSA-N
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Description

L-Tryptophanamide, 1-(1-oxo-6-phenylhexyl)-L-prolyl- is a synthetic peptide compound provided strictly for research use. This molecule is of significant interest in pharmacological research, particularly in the development of Angiotensin I-Converting Enzyme (ACE) inhibitors . ACE is a key enzyme in the renin-angiotensin system that regulates blood pressure, and inhibitors are a major class of antihypertensive drugs . The structural motif of this compound, which includes a tryptophanamide derivative, is specifically investigated for its binding affinity and inhibitory action on ACE, helping researchers elucidate structure-activity relationships for novel cardiovascular therapeutics . Furthermore, research into closely related structural analogs, specifically N-(6-phenylhexanoyl)glycyl-L-tryptophan amide, has indicated potential anxiolytic (anti-anxiety) activity . This suggests the core chemical structure presents a versatile scaffold for probing biological pathways beyond the cardiovascular system, potentially extending to the central nervous system. Researchers value this compound for its application in exploring these specific mechanisms of action and for its utility in building more complex peptide-based pharmaceutical candidates. This product is labeled "For Research Use Only (RUO)" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

921757-19-9

Molecular Formula

C28H34N4O3

Molecular Weight

474.6 g/mol

IUPAC Name

(2S)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-1-(6-phenylhexanoyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C28H34N4O3/c29-27(34)24(18-21-19-30-23-14-8-7-13-22(21)23)31-28(35)25-15-9-17-32(25)26(33)16-6-2-5-12-20-10-3-1-4-11-20/h1,3-4,7-8,10-11,13-14,19,24-25,30H,2,5-6,9,12,15-18H2,(H2,29,34)(H,31,35)/t24-,25-/m0/s1

InChI Key

DOTUPSMWKZFYEY-DQEYMECFSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CCCCCC2=CC=CC=C2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)CCCCCC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophanamide, 1-(1-oxo-6-phenylhexyl)-L-prolyl- involves multiple steps, starting with the preparation of the core L-tryptophanamide structure. The process typically includes:

    Formation of the Amide Bond: This step involves the reaction of L-tryptophan with an appropriate amine to form the amide bond.

    Addition of the Phenylhexyl Group: The phenylhexyl group is introduced through a series of reactions, including alkylation and oxidation.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Condensation and Peptide Coupling Reactions

The compound participates in peptide bond formation via carbodiimide-mediated coupling. A key synthesis step involves reacting its precursor with L-tryptophan methyl ester using:

  • EDC.HCl (N-ethyl-N′-dimethylaminopropylcarbodiimide hydrochloride)

  • HOBt (1-hydroxybenzotriazole)

  • iPr₂NEt (diisopropylethylamine)

This yields diastereomeric pseudopeptides, as shown in the synthesis of ACE inhibitor analogs .

Reagents Conditions Outcome
EDC.HCl, HOBt, iPr₂NEtDry DMF, 0°C → rt, 72 hFormation of dipeptide methyl ester (74% yield, molecular ion peak at 637)

Hydrolysis Reactions

Controlled hydrolysis is critical for modifying the compound’s functional groups:

Acid Hydrolysis

  • 4N HCl in EtOAc cleaves tert-butoxycarbonyl (Boc) and ester groups, producing intermediates (e.g., P₁–P₄) .

Base Hydrolysis

  • 0.5N LiOH in THF-MeOH removes methyl esters, yielding carboxylic acid derivatives .

Hydrolysis Type Conditions Products
Acidic4N HCl, rt, 24 hBoc-deprotected intermediates (m/z 522–536)
Basic0.5N LiOH, rt, 5 hCarboxylic acid derivatives

Reductive Amination

The phenylhexyl moiety is introduced via reductive amination between 2-oxo-4-phenylbutyrate and lysine derivatives using:

  • NaBH₃CN (sodium cyanoborohydride)

  • 50% EtOH/H₂O

This step forms the backbone for subsequent functionalization .

Stability and Degradation

  • The indole group undergoes photodegradation under UV light, forming oxidative byproducts.

  • Amide bonds are susceptible to enzymatic cleavage by proteases, limiting bioavailability .

Key Research Findings

  • Synthetic Flexibility : The compound’s modular structure allows substitutions at the P1′ and P2′ positions, enabling optimization for receptor binding .

  • Diastereomer Separation : HPLC resolves diastereomeric mixtures (60:40 ratio), crucial for isolating bioactive conformers .

  • Pharmacological Potential : Modifications to the Zn-binding carboxyl group (e.g., keto substitution) enhance ACE inhibitory activity .

Scientific Research Applications

Pharmaceutical Development

L-Tryptophanamide has garnered interest in medicinal chemistry due to its potential as a therapeutic agent. Its structural similarity to other biologically active compounds suggests that it may exhibit similar pharmacological properties. For instance, the compound's ability to interact with serotonin receptors could make it valuable in developing treatments for mood disorders and depression, leveraging the known role of L-tryptophan as a serotonin precursor.

Mechanistic Studies

Research into the mechanisms of action of L-Tryptophanamide is crucial for understanding its therapeutic potential. Initial studies indicate that the compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical in mood regulation and psychiatric disorders. Understanding these interactions at the molecular level could lead to the identification of novel treatment pathways.

Comparative Studies with Related Compounds

L-Tryptophanamide can be compared with other compounds derived from tryptophan, such as 5-Hydroxytryptophan and Melatonin, to elucidate its unique properties. For example:

Compound NameStructure CharacteristicsUnique Features
L-TryptophanBasic amino acid; precursor to serotoninEssential for protein synthesis
TryptamineIndoleamine derivative; simpler structureNeurotransmitter role
5-HydroxytryptophanHydroxylated form of tryptophanDirect precursor to serotonin
MelatoninIndoleamine; derived from serotoninRegulates sleep-wake cycles
L-TryptophanamideComplex structure with prolyl and phenylhexyl groupsPotentially enhanced biological activity

The unique combination of structural features in L-Tryptophanamide may enhance its biological activity compared to these related compounds.

Potential in Neuropharmacology

The compound's interaction with central nervous system receptors positions it as a candidate for research into neuropharmacological applications. Studies could explore its effects on anxiety and depression models, potentially leading to new antidepressant therapies .

Toxicology and Safety Studies

As with any new pharmaceutical candidate, comprehensive toxicological assessments are necessary. Historical context from related compounds indicates that impurities or contaminants can lead to adverse effects, as seen in the case of L-tryptophan associated with eosinophilia-myalgia syndrome (EMS) in the late 1980s . Therefore, ensuring the purity and safety of L-Tryptophanamide is paramount in its development.

Mechanism of Action

The mechanism of action of L-Tryptophanamide, 1-(1-oxo-6-phenylhexyl)-L-prolyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • The phenylhexyl group in the target compound likely increases hydrophobicity compared to unmodified tryptophanamide (e.g., L-Tryptophanamide hydrochloride) .

Biological Activity

L-Tryptophanamide, 1-(1-oxo-6-phenylhexyl)-L-prolyl-, is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective effects, supported by research findings and case studies.

Chemical Structure and Properties

L-Tryptophanamide is a derivative of tryptophan, an essential amino acid involved in various physiological processes. Its structure includes a prolyl group and a phenylhexyl moiety, which may influence its biological interactions.

Biological Activities

1. Antimicrobial Activity

Recent studies have indicated that modifications of tryptophan can enhance antimicrobial properties. For instance, nanoparticles functionalized with L-Tryptophan exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The modified nanoparticles demonstrated a broad spectrum of activity, with complete dye removal capabilities in antimicrobial assays .

2. Anticancer Effects

The anticancer potential of L-Tryptophanamide has been explored through various in vitro studies. The compound has shown effectiveness against several cancer cell lines, including MCF-7 (breast cancer), Caco-2 (colon cancer), and HepG-2 (liver cancer). The mechanism appears to involve the modulation of gene expression related to apoptosis and cell cycle regulation. Specifically, treatment with L-Tryptophanamide led to the upregulation of tumor suppressor genes such as p53 and downregulation of oncogenes like Bcl-2 .

Cancer Cell Line IC50 (mg/mL) Gene Expression Changes
MCF-70.1↑ p53, ↓ Bcl-2
Caco-20.2↑ p53, ↓ Bcl-2
HepG-20.3↑ p53, ↓ E2F2

3. Neuroprotective Effects

L-Tryptophan is known for its role in serotonin synthesis, which is crucial for mood regulation. The amide form may enhance this effect by improving blood-brain barrier permeability or by acting on specific receptors involved in neurotransmission. Preliminary research suggests that L-Tryptophanamide could have protective effects against neurodegenerative diseases by modulating neurotransmitter levels.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on functionalized WO3 nanoparticles showed that the incorporation of L-Tryptophan significantly increased antimicrobial efficacy against Candida albicans and various bacterial strains. The results indicated that the modified nanoparticles had a higher selectivity index for cancer cells compared to normal cells, suggesting potential therapeutic applications in targeted cancer treatment .

Case Study 2: Gene Expression Modulation

In another study examining the effects of L-Tryptophanamide on gene expression in cancer cells, researchers found that treatment resulted in significant changes in the expression levels of key genes involved in apoptosis and cell proliferation. This highlights the compound's potential as a therapeutic agent in oncology .

Q & A

Q. What are the optimal conditions for preparing stable stock solutions of L-Tryptophanamide hydrochloride to minimize organic solvent interference in cell-based assays?

  • Methodological Answer : Stock solutions should be prepared in inert solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at concentrations ≤1 mg/ml. Dissolution should occur under inert gas (e.g., nitrogen) to prevent oxidation. For aqueous applications, dilute stock solutions further in phosphate-buffered saline (PBS, pH 7.2) to reduce residual organic solvent to <0.1%, as even low concentrations can induce cytotoxicity in human retinal pigment epithelium cells (HRPECs) . Avoid storing aqueous solutions for >24 hours due to instability.

Q. How does L-Tryptophanamide hydrochloride exert differential effects on HRPECs in wet vs. polycystic age-related macular degeneration (AMD)?

  • Methodological Answer : In wet AMD models, elevated levels of L-Tryptophanamide hydrochloride correlate with HRPEC necrosis via reactive oxygen species (ROS) pathways. For polycystic AMD, use comparative metabolomic profiling (e.g., LC-MS/MS) to quantify tryptophan metabolites in vitreous humor or cell lysates. Validate findings with siRNA knockdown of key necroptosis markers (e.g., RIPK1/RIPK3) to isolate mechanism-specific effects .

Q. What analytical methods are validated for quantifying L-Tryptophanamide enantiomers in biological matrices?

  • Methodological Answer : Reverse-phase HPLC with pre-column derivatization using butylboronic acid enables enantioseparation of monosaccharide derivatives. Optimize mobile phases (e.g., acetonitrile/ammonium acetate) and column temperatures to resolve L- and D- enantiomers. Calibrate with certified reference standards (e.g., 0.1–10 mg/ml) to ensure accuracy .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on L-Tryptophanamide’s proliferative vs. necrotic effects across different cell models?

  • Methodological Answer : Conduct dose-response assays (e.g., 1–100 µM) in HRPECs vs. non-retinal cell lines (e.g., HEK293) to identify tissue-specific thresholds. Pair RNA sequencing with pathway analysis (e.g., KEGG) to map divergent signaling cascades (e.g., mTOR for proliferation vs. TNF-α for necrosis). Validate using CRISPR-edited cell lines lacking key receptors (e.g., TNFR1) .

Q. What strategies mitigate batch-to-batch variability in L-Tryptophanamide hydrochloride purity for longitudinal studies?

  • Methodological Answer : Source batches with ≥98% purity (HPLC-certified) and validate via COA (Certificate of Analysis). Implement in-house QC using UV-Vis spectroscopy (λmax = 218 nm) and NMR to confirm structural integrity. For longitudinal assays, aliquot stock solutions under inert gas and store at -20°C to prevent degradation .

Q. How can L-Tryptophanamide’s role in tryptophan metabolism be contextualized within broader endogenous metabolite networks?

  • Methodological Answer : Integrate untargeted metabolomics (e.g., Orbitrap MS) with stable isotope tracing (e.g., ¹³C-labeled tryptophan) to map flux through kynurenine, serotonin, and indole pathways. Use metabolic perturbation studies (e.g., IDO/TDO inhibitors) to identify compensatory mechanisms in HRPECs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values for L-Tryptophanamide hydrochloride across solvents?

  • Methodological Answer : Systematically test solubility in PBS (pH 7.2), DMSO, and DMF using gravimetric analysis. Account for temperature (-20°C vs. room temperature) and sonication duration (e.g., 15–30 min). Cross-reference with peer-reviewed studies (e.g., Shou et al., 2015) to identify protocol-driven variability .

Q. What frameworks guide the prioritization of conflicting hypotheses about L-Tryptophanamide’s mechanism in AMD pathogenesis?

  • Methodological Answer : Apply dialectical analysis (principal vs. secondary contradictions) to rank hypotheses by mechanistic plausibility and clinical relevance. For example, prioritize ROS-mediated necrosis over proliferation if histopathological data from AMD patients show predominant necrotic markers (e.g., HMGB1 release) .

Experimental Design Tables

Q. Table 1. Key Physicochemical Properties of L-Tryptophanamide Hydrochloride

PropertyValueReference
Molecular FormulaC₁₁H₁₃N₃O·HCl
Molecular Weight239.7 g/mol
Solubility in PBS (pH 7.2)~5 mg/ml
UV-Vis λmax218 nm
Storage Stability≥4 years at -20°C

Q. Table 2. Recommended Workflow for Contradiction Analysis in L-Tryptophanamide Studies

StepActionTool/Method
1Identify conflicting datasetsSystematic literature review
2Quantify variability sources (e.g., batch)QC assays (HPLC, NMR)
3Test hypotheses in controlled modelsCRISPR-edited cell lines
4Apply dialectical prioritizationPrincipal contradiction analysis

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